molecular formula C25H17ClN4O B11691358 N'-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11691358
M. Wt: 424.9 g/mol
InChI Key: HJZGEAYAEGMBCB-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an anthrylmethylidene group, a chlorophenyl group, and a pyrazole ring

Preparation Methods

The synthesis of N’-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the anthrylmethylidene and chlorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

N’-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions. Additionally, its unique structure makes it a valuable tool for studying molecular interactions and mechanisms of action .

Mechanism of Action

The mechanism of action of N’-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing symptoms or slowing disease progression .

Comparison with Similar Compounds

N’-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as N’-[(E)-9-anthrylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide and N’-[(E)-9-anthrylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide . These compounds share a similar core structure but differ in the substituents attached to the pyrazole ring. The unique combination of substituents in N’-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H17ClN4O

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H17ClN4O/c26-19-11-9-16(10-12-19)23-14-24(29-28-23)25(31)30-27-15-22-20-7-3-1-5-17(20)13-18-6-2-4-8-21(18)22/h1-15H,(H,28,29)(H,30,31)/b27-15+

InChI Key

HJZGEAYAEGMBCB-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC(=NN4)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC(=NN4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.